![molecular formula C21H15NO5 B2433574 2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile CAS No. 898430-35-8](/img/structure/B2433574.png)
2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile, also known as MBF-MEOX or MBF-MOX, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromone derivatives and has been studied extensively for its biological properties.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of “2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile”:
Antibacterial Agents
The compound has shown potential as an antibacterial agent. Its structure, which includes a furan and chromenone moiety, is known to exhibit significant antibacterial properties. These properties are particularly effective against both gram-positive and gram-negative bacteria, making it a promising candidate for developing new antibacterial drugs .
Anticancer Research
Research has indicated that derivatives of furan and chromenone possess anticancer activities. The compound’s ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines makes it a valuable subject for anticancer drug development. Its unique structure allows it to interact with cellular targets involved in cancer progression .
Antioxidant Properties
The compound’s structure suggests it may have strong antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress and damage caused by free radicals. This makes the compound a potential candidate for developing treatments for diseases associated with oxidative stress, such as neurodegenerative diseases and cardiovascular disorders .
Anti-inflammatory Applications
The presence of the chromenone moiety in the compound is associated with anti-inflammatory effects. This makes it a potential candidate for developing new anti-inflammatory drugs. Research into its mechanism of action could provide insights into how it modulates inflammatory pathways, offering new therapeutic options for inflammatory diseases .
Antiviral Research
Given the ongoing need for effective antiviral agents, the compound’s unique structure could be explored for antiviral properties. Its ability to interfere with viral replication and inhibit viral enzymes could make it a valuable addition to the arsenal of antiviral drugs, particularly against emerging viral threats .
Neuroprotective Agents
The compound’s potential neuroprotective effects are of significant interest. Its antioxidant and anti-inflammatory properties suggest it could protect neurons from damage and degeneration. This makes it a promising candidate for research into treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Photodynamic Therapy
The compound’s chromenone moiety can be utilized in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells. The compound’s ability to generate reactive oxygen species upon light activation makes it a potential candidate for PDT, offering a targeted approach to cancer treatment .
Enzyme Inhibition Studies
The compound can be used in enzyme inhibition studies due to its ability to interact with various enzymes. Understanding how it inhibits specific enzymes can lead to the development of new drugs that target these enzymes, providing therapeutic benefits for diseases where enzyme activity is dysregulated .
These applications highlight the compound’s versatility and potential in various fields of scientific research. Each application offers a unique avenue for further exploration and development, contributing to advancements in medical and pharmaceutical sciences.
properties
IUPAC Name |
2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-12-8-18-14(10-17(12)25-7-6-22)15(11-20(23)26-18)19-9-13-4-3-5-16(24-2)21(13)27-19/h3-5,8-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLFYXMNWQYECT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC#N)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(7-Methoxybenzo[d]furan-2-yl)-7-methyl-2-oxochromen-6-yloxy]ethanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2433491.png)
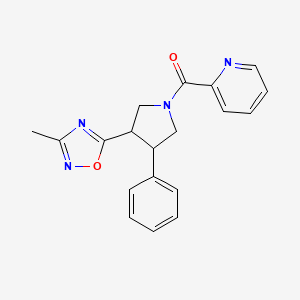

![6-Methoxy-N-[2-(prop-2-enoylamino)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2433496.png)
![5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2433498.png)
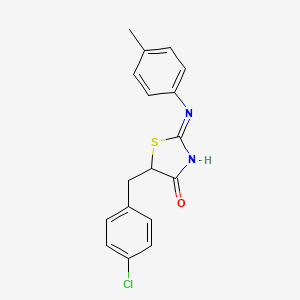

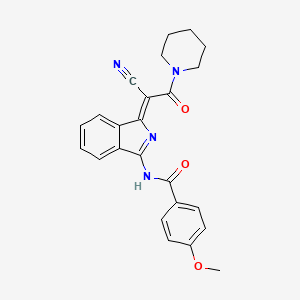
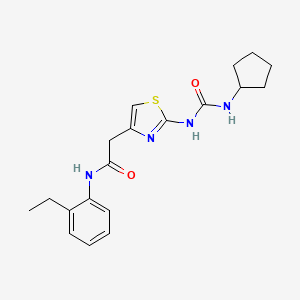
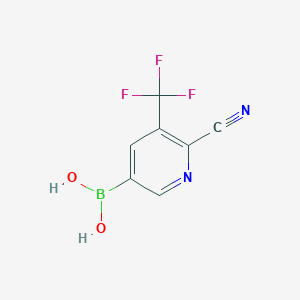
![ethyl 2-{[(4-nitrophenyl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2433510.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]butanamide](/img/structure/B2433512.png)
![4-oxo-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-4H-chromene-2-carboxamide](/img/structure/B2433514.png)